5-Chloro-3-(methoxymethyl)picolinic acid
Description
5-Chloro-3-(methoxymethyl)picolinic acid is a halogenated picolinic acid derivative characterized by a chlorine atom at the 5-position and a methoxymethyl group at the 3-position of the pyridine ring. Picolinic acids are structurally related to pyridinecarboxylic acids and are widely studied for their roles in coordination chemistry, agrochemicals, and pharmaceuticals. These analogs highlight the synthetic versatility of chlorinated picolinic acids.
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOJXWCRPOANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid typically involves the chlorination of 3-(methoxymethyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5-position of the picolinic acid ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(methoxymethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorinated ring can be reduced under specific conditions to yield dechlorinated derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-3-(formylmethyl)picolinic acid or 5-chloro-3-(carboxymethyl)picolinic acid.
Reduction: Formation of 3-(methoxymethyl)picolinic acid.
Substitution: Formation of 5-amino-3-(methoxymethyl)picolinic acid or 5-thio-3-(methoxymethyl)picolinic acid.
Scientific Research Applications
5-Chloro-3-(methoxymethyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving zinc finger proteins.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(methoxymethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, which is crucial in processes like viral replication and cell homeostasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
- 4-Chloropicolinic Acid (CAS 5470-22-4): Synthesized via enzymatic cleavage of 2-amino-4-chlorophenol, yielding 66% product . Demonstrated stability in coordination polymers with mercury(II), forming 1D structures through N,O,O′-bridging . Compared to 5-chloro derivatives, the chlorine at the 4-position reduces steric hindrance, favoring metal coordination .
- 5-Chloro-2-methyl-3-pyridinecarboxylic Acid: Prepared via methyl group transfer using PCl₅, followed by hydrolysis .
Functional Group Variations
6-((Methylsulfonyl)methyl)picolinic Acid (Compound 6) :
5-(Difluoromethoxy)-3-methylpicolinic Acid (CAS 1262860-50-3):
Key Data Table: Comparative Properties of Picolinic Acid Derivatives
Biological Activity
5-Chloro-3-(methoxymethyl)picolinic acid (5-CMMPA) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical pathways, and potential applications in medicine and research.
Structural Characteristics
5-CMMPA is characterized by the presence of both chloro and methoxymethyl groups, which enhance its reactivity and biological activity compared to similar compounds. Its structure allows it to interact with various biological targets, particularly zinc finger proteins (ZFPs), which are critical in many cellular processes.
Target Interaction
The primary target of 5-CMMPA is zinc finger proteins (ZFPs). The compound binds to these proteins, altering their structure and disrupting zinc binding. This inhibition affects the normal function of ZFPs, leading to significant molecular and cellular consequences, including:
- Inhibition of Viral Replication : 5-CMMPA has shown efficacy in inhibiting the replication of enveloped viruses such as SARS-CoV-2 and influenza A viruses.
- Disruption of Cell Homeostasis : The compound interferes with normal cellular functions, potentially leading to altered cell signaling and metabolism.
Biochemical Pathways Affected
The action of 5-CMMPA impacts several biochemical pathways related to zinc transport and homeostasis. The inhibition of ZFPs can lead to downstream effects on gene expression and protein synthesis, which are crucial for maintaining cellular integrity.
In Vitro Studies
Recent studies have demonstrated that 5-CMMPA exhibits antiviral properties. For instance, it has been tested against various viral strains in cell cultures, showing a dose-dependent reduction in viral load.
| Study | Virus Type | IC50 (µM) | Observations |
|---|---|---|---|
| SARS-CoV-2 | 2.5 | Significant reduction in viral replication at low concentrations. | |
| Influenza A | 1.8 | Effective in inhibiting viral packaging processes. |
Case Studies
In a preclinical model involving mice infected with influenza A, administration of 5-CMMPA resulted in improved survival rates and reduced symptoms compared to untreated controls. This suggests potential therapeutic applications for respiratory viral infections.
Comparison with Similar Compounds
To understand the uniqueness of 5-CMMPA, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Picolinic Acid | No chloro or methoxymethyl groups | Limited biological activity |
| 3-Methylpicolinic Acid | Methyl group instead of methoxymethyl | Moderate activity against certain pathogens |
| 5-Chloropicolinic Acid | Chlorine at the 5-position | Reduced efficacy compared to 5-CMMPA |
Applications in Medicine and Research
5-CMMPA has potential applications in various fields:
- Antiviral Drug Development : Given its efficacy against enveloped viruses, it may serve as a lead compound for new antiviral therapies.
- Research Tool : Its ability to modulate ZFP activity makes it a valuable tool for studying gene regulation and cellular responses.
- Pharmaceutical Industry : The compound's unique reactivity positions it as a promising intermediate for synthesizing more complex bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
